The specific compound, 3-amino-N-(4-chlorobenzyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide, has shown promising potential as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). PAMs are a class of drugs that enhance the activity of a receptor by binding to a site distinct from the orthosteric (endogenous ligand) binding site. The M4 receptor is a promising therapeutic target for various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.